molecular formula C9H9BrFN B11876877 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11876877
M. Wt: 230.08 g/mol
InChI Key: PAIDTQZFFGGOMH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a ketone group instead of an amine group.

    5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    5-Fluoro-6-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the specific combination of bromine and fluorine atoms on the indene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2

InChI Key

PAIDTQZFFGGOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Br

Origin of Product

United States

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